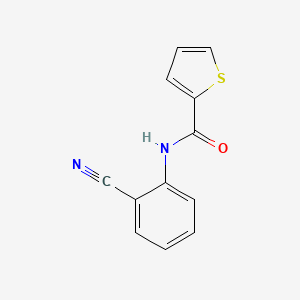
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride, also known as BEBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEBA is a derivative of benzylamine and belongs to the class of propenamines.
Wirkmechanismus
The exact mechanism of action of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride is not fully understood. However, studies have suggested that N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has been shown to exhibit both biochemical and physiological effects. Biochemically, N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including topoisomerase II and protein kinase C. Physiologically, N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride. One area of interest is in the development of novel drug delivery systems for N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride to enhance its therapeutic efficacy and minimize its toxicity. Another area of interest is in the identification of the specific molecular targets of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride in cancer cells. This could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride in clinical trials.
Synthesemethoden
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride can be synthesized through a multistep process involving the reaction of 5-bromo-2-ethoxybenzylamine with various reagents. One such method involves the reaction of 5-bromo-2-ethoxybenzylamine with acrylonitrile in the presence of a base, followed by reduction of the resulting nitrile with hydrogen gas over a palladium catalyst. The final product is obtained through the reaction of the resulting amine with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of cancer therapy. Studies have shown that N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride exhibits cytotoxic effects against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(5-bromo-2-ethoxybenzyl)-2-propen-1-amine hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2;/h3,5-6,8,14H,1,4,7,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHEYYSCTYRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-2-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5496524.png)
![2-[(2-{[2-(2-fluorophenoxy)ethyl]amino}-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5496525.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5496533.png)
![2-[2-(3-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5496534.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496536.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5496538.png)
![(3S*,5S*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5496541.png)
![4-[4-(1-benzofuran-2-ylmethyl)-1-piperazinyl]quinazoline](/img/structure/B5496552.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furamide](/img/structure/B5496566.png)
![2-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-3-thiophenesulfonamide](/img/structure/B5496572.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5496580.png)
![1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone](/img/structure/B5496594.png)
![1-[3-(diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496605.png)